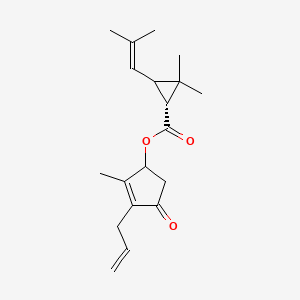
5-(1-adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ACHMINACA involves several steps. One common method includes the condensation of adamantane-1-carboxylic acid with hydrazine to yield adamantane-1-carboxylic acid hydrazide . Further reactions lead to the formation of ACHMINACA .
Molecular Structure Analysis
ACHMINACA features an intricate molecular structure. It comprises an adamantane core (tricyclo[3.3.1.13,7]decane) linked to a 1,2,4-triazole ring through a cyclohexylmethyl group. The adamantane moiety provides rigidity and unique properties .
Chemical Reactions Analysis
ACHMINACA may undergo various chemical reactions, including oxidation, reduction, and substitution. Its reactivity depends on the functional groups present. For instance, nitration at position 4 of the triazole ring can occur, accompanied by oxidation of the adamantyl substituent .
Wissenschaftliche Forschungsanwendungen
Synthesis of Unsaturated Adamantane Derivatives
Adamantane derivatives, such as “5-(1-adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol”, are used in the synthesis of unsaturated adamantane derivatives . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Development of Novel Methods for Preparation
The high reactivity of adamantane derivatives provides a platform for the development of novel methods for their preparation . This includes the development of methods for the synthesis of unsaturated adamantane derivatives .
Investigation of Electronic Structure
Adamantane derivatives are used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .
Antimicrobial Activity
Some N-Mannich bases derived from “5-(1-adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol” have shown potent antibacterial activity against one or more of the tested microorganisms . However, none of the newly synthesized compounds were proved to possess marked activity against Candida albicans .
Hypoglycemic Activity
Certain compounds derived from “5-(1-adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol” have shown significant strong dose-dependent reduction of serum glucose levels, compared to gliclazide at 10 mg/kg dose level (potency ratio > 75%) . This suggests potential applications in the treatment of diabetes.
Organic Synthesis Applications
The compound 1,3-DHA, which can be obtained from 1,3-disubstituted haloadamantanes, has been extensively researched for its organic synthesis applications . The opening of strained intra-framework bonds under the impact of various-type reagents directly (i.e., in a single step) produces 1,3-disubstituted adamantane derivatives in essentially quantitative yield .
Eigenschaften
IUPAC Name |
3-(1-adamantyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3S/c22-17-20-19-16(21(17)15-4-2-1-3-5-15)18-9-12-6-13(10-18)8-14(7-12)11-18/h12-15H,1-11H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDOEMGHFZGMIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

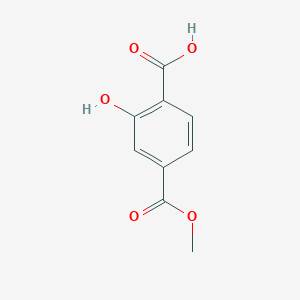
![2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1317006.png)
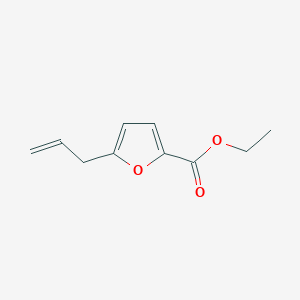
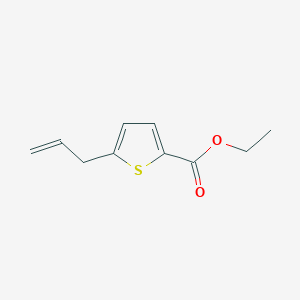
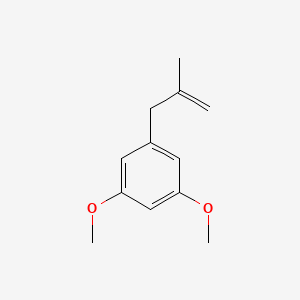
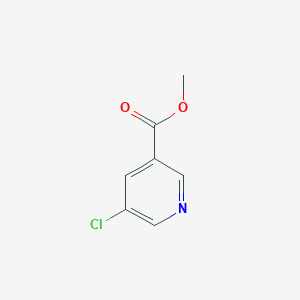
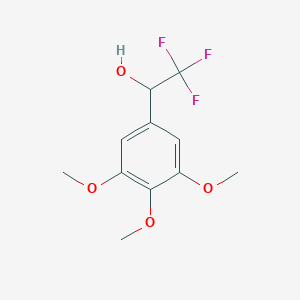
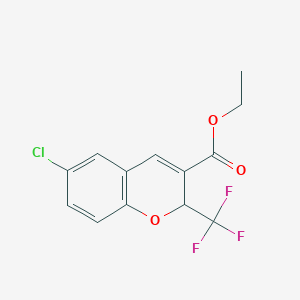

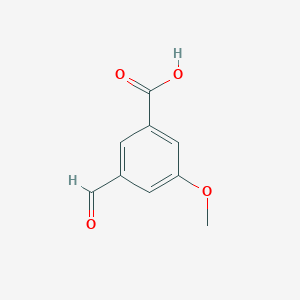


![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1317030.png)
